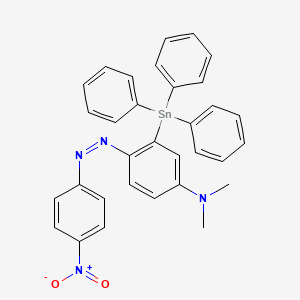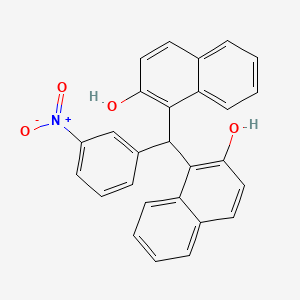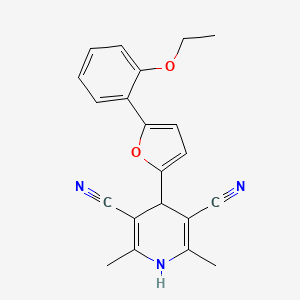
4-(Dimethylamino)-4'-nitro-2-(triphenylstannyl)azobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene is a complex organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by their robust and reversible light-induced trans-cis isomerization about the N=N bond, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of azobenzenes typically involves several classical methods, including the azo coupling reaction, the Mills reaction, and the Wallach reaction . For 4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene, the preparation involves the coupling of diazonium salts with activated aromatic compounds under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles, leading to the formation of substituted azobenzenes
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a molecular switch due to its efficient cis-trans isomerization.
Biology: Employed in studies involving photoresponsive materials.
Medicine: Investigated for its potential in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene involves its ability to undergo trans-cis isomerization upon exposure to light. This process is facilitated by the N=N bond, which allows for reversible changes in the molecular structure. The molecular targets and pathways involved include the CNN bend and torsional coordinates such as CCNN, CNNC, and NNCC .
Comparison with Similar Compounds
Similar compounds to 4-(Dimethylamino)-4’-nitro-2-(triphenylstannyl)azobenzene include:
- 4-Bromo-4’-(dimethylamino)-2’-(triphenylstannyl)azobenzene
- 4-(Dimethylamino)azobenzene-4’-sulfonyl chloride
- 4-Amino-4’-(dimethylamino)azobenzene
These compounds share similar structural motifs but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
200130-77-4 |
|---|---|
Molecular Formula |
C32H28N4O2Sn |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]-3-triphenylstannylaniline |
InChI |
InChI=1S/C14H13N4O2.3C6H5.Sn/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)18(19)20;3*1-2-4-6-5-3-1;/h3,5-10H,1-2H3;3*1-5H; |
InChI Key |
AIZOSPZVQUUBAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzyl N-[(benzyloxy)carbonyl]glycylphenylalaninate](/img/structure/B11948551.png)

![4,4,4',4',6,6,6',6'-octamethylspiro[5H-1,3-benzoxaselenole-2,3'-cyclohexane]-1',2',7-trione](/img/structure/B11948563.png)

![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)





